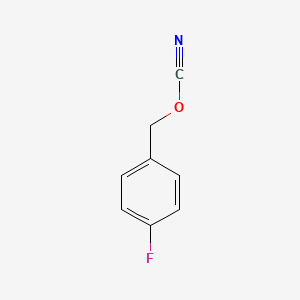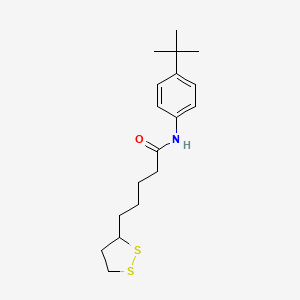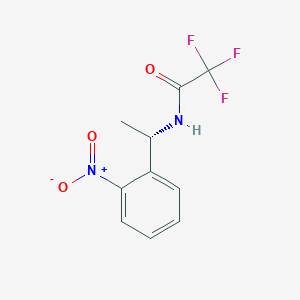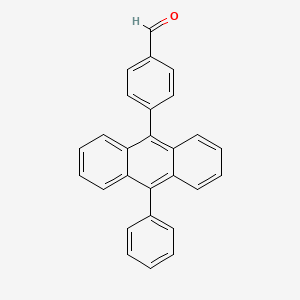
(4-Fluorophenyl)methyl cyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorophenyl)methyl cyanate is a chemical compound with the molecular formula C8H6FNO It is an organic compound that features a fluorine atom attached to a phenyl ring, which is further connected to a cyanate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)methyl cyanate typically involves the reaction of 4-fluorobenzyl alcohol with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of cyanogen bromide. The general reaction scheme is as follows:
4-Fluorobenzyl alcohol+Cyanogen bromide→(4-Fluorophenyl)methyl cyanate+HBr
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluorophenyl)methyl cyanate can undergo various chemical reactions, including:
Nucleophilic substitution: The cyanate group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the cyanate group can hydrolyze to form the corresponding amide or carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used to promote hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic substitution: The major products are substituted derivatives where the cyanate group is replaced by the nucleophile.
Hydrolysis: The major products are amides or carboxylic acids.
Oxidation and Reduction: The major products depend on the specific oxidizing or reducing agents used.
Applications De Recherche Scientifique
(4-Fluorophenyl)methyl cyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various fluorinated compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4-Fluorophenyl)methyl cyanate depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors through covalent or non-covalent interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Fluorophenyl)methyl isocyanate
- (4-Fluorophenyl)methyl carbamate
- (4-Fluorophenyl)methyl urea
Uniqueness
(4-Fluorophenyl)methyl cyanate is unique due to the presence of the cyanate group, which imparts distinct reactivity compared to other similar compounds. The fluorine atom also enhances the compound’s stability and lipophilicity, making it a valuable building block in the synthesis of fluorinated molecules.
Propriétés
Numéro CAS |
920033-68-7 |
|---|---|
Formule moléculaire |
C8H6FNO |
Poids moléculaire |
151.14 g/mol |
Nom IUPAC |
(4-fluorophenyl)methyl cyanate |
InChI |
InChI=1S/C8H6FNO/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4H,5H2 |
Clé InChI |
ZHUHXKWMCVIEPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14187200.png)
![{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B14187206.png)
![Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate](/img/structure/B14187221.png)
![1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol](/img/structure/B14187229.png)
![2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B14187234.png)
![1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14187235.png)

![{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B14187240.png)


![1-Naphthalen-2-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14187250.png)
